5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Description
5-Bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS: 1909325-85-4) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a bromine atom at position 5 and a methyl group at position 2. Its molecular formula is C₇H₆BrN₃O, and its structure (Figure 1) has been confirmed via crystallographic data and NMR spectroscopy . The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. CymitQuimica lists it as a high-cost building block (€549/50 mg), underscoring its niche applications in medicinal chemistry .
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-7(12)5-2-4(8)3-9-6(5)10-11/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPLGANHODHPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N1)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909325-85-4 | |
| Record name | 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine derivatives . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetic acid, to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and enhance its chemical properties.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and aryl boronic acids to substitute the bromine atom with aryl groups.
Reductive Desulfurization: This reaction uses reducing agents to remove sulfur-containing groups from the compound.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives with enhanced biological and chemical properties .
Scientific Research Applications
5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with molecular targets such as TRKs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for the treatment of cancers and other diseases associated with abnormal TRK activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-b]pyridin-3-one scaffold is highly modular. Key analogues include:
Key Observations :
- Halogen vs.
- Aryl Diazenyl Groups : Derivatives with aryl diazenyl substituents (e.g., ) exhibit redshifted UV-Vis spectra due to extended π-conjugation.
- Heteroaromatic Substitutions : Thiophene () and naphthalene () moieties introduce planar, hydrophobic regions, which may influence binding to biological targets.
Comparison :
Physicochemical Properties
Melting Points and Stability
Key Trends :
- Aryl diazenyl derivatives () exhibit higher melting points (>270°C) due to strong intermolecular π-π stacking.
- Halogenated derivatives (e.g., ) may exhibit hygroscopicity, requiring anhydrous storage.
Spectral Data
- IR Spectroscopy : All compounds show C=O stretches near 1650–1660 cm⁻¹, confirming the lactam structure .
- NMR : The target compound’s methyl group (δ ~2.5 ppm) and bromine-induced deshielding (δ ~8.5 ppm for H-4) distinguish it from nitro (δ ~8.9 ppm) and diazenyl derivatives (δ ~8.3–8.6 ppm for aromatic protons) .
Biological Activity
5-Bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS No. 1909325-85-4) is a heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This article delves into its biological mechanisms, pharmacological properties, and potential therapeutic applications.
Structural Overview
The compound features a pyrazolo ring fused to a pyridine ring, characterized by the presence of a bromine atom and a methyl group at specific positions. This unique structure contributes to its biological activity by allowing interaction with various molecular targets.
Target Interactions
The primary target of this compound is the tropomyosin receptor kinases (TRKs) . The compound inhibits TRK activity, which is crucial for various signaling pathways involved in cell proliferation and survival.
Biochemical Pathways
Upon inhibition of TRKs, downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt are affected. This leads to decreased cell proliferation and survival, especially in cancer cells that overexpress these kinases .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis and cell cycle arrest in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 2.59 | Induces apoptosis via TRK inhibition |
| MCF7 | Variable | Cell cycle arrest |
| HCT116 | Variable | CDK2 and CDK9 inhibition |
These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies .
Other Biological Activities
In addition to its anticancer effects, this compound has been evaluated for other pharmacological activities:
- Antimicrobial Activity : Exhibits potential as an antibacterial and antifungal agent.
- Anti-inflammatory Properties : Demonstrated effectiveness in reducing inflammation in animal models .
Case Studies and Research Findings
-
Study on TRK Inhibition :
A study demonstrated that this compound effectively inhibited TRK phosphorylation in cancer cell lines. This resulted in reduced activation of downstream signaling pathways associated with growth and survival . -
Antimicrobial Evaluation :
In another study focusing on antimicrobial properties, the compound showed significant activity against various bacterial strains including E. coli and Bacillus subtilis, indicating its potential use as an antibiotic agent . -
Anti-inflammatory Study :
The anti-inflammatory effects were assessed using carrageenan-induced edema models in mice. The compound exhibited comparable effects to standard anti-inflammatory drugs such as indomethacin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
